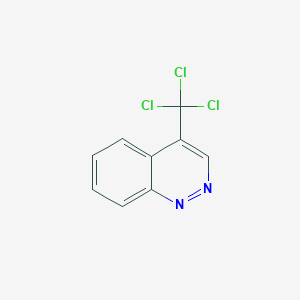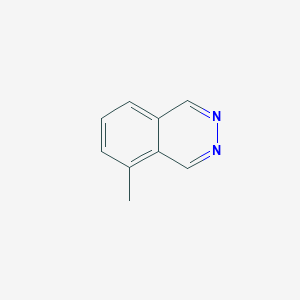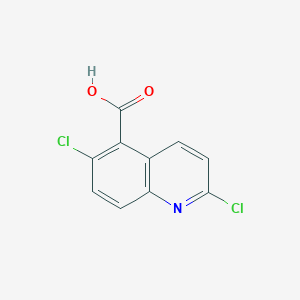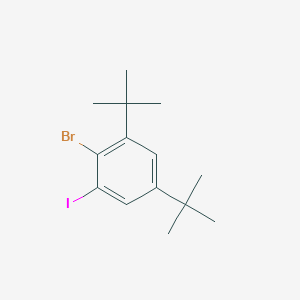
Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo-
説明
Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- is a chemical compound that is commonly used in scientific research. This compound is also known as 3-iodo-2,6-bis(1,1-dimethylethyl)benzene and has the molecular formula C16H23BrI.
作用機序
The mechanism of action of benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- is not well understood. However, it is believed that this compound acts as an inhibitor of various enzymes and proteins involved in cellular processes such as cell division, gene expression, and DNA repair.
Biochemical and Physiological Effects:
Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of protein kinases, histone deacetylases, and DNA methyltransferases. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- in lab experiments is its versatility. This compound can be used to synthesize a variety of biologically active molecules. However, one limitation of using this compound is its toxicity. This compound can be toxic to cells and may require special handling and disposal procedures.
将来の方向性
There are many future directions for research involving benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo-. One direction is the synthesis of new compounds using this compound as a building block. Another direction is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of cancer and other diseases.
In conclusion, benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- is a versatile compound that has many scientific research applications. This compound can be synthesized using a variety of methods and can be used to synthesize a variety of biologically active molecules. Although the mechanism of action of this compound is not well understood, it has been shown to have a variety of biochemical and physiological effects. While this compound has advantages for lab experiments, it also has limitations due to its toxicity. There are many future directions for research involving this compound, including the synthesis of new compounds and investigation of its potential as a therapeutic agent.
科学的研究の応用
Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- is commonly used in scientific research as a building block for the synthesis of other compounds. This compound can be used to synthesize a variety of biologically active molecules such as inhibitors of protein kinases, inhibitors of histone deacetylases, and inhibitors of DNA methyltransferases.
特性
IUPAC Name |
2-bromo-1,5-ditert-butyl-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrI/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNJGOMSFBMLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)Br)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







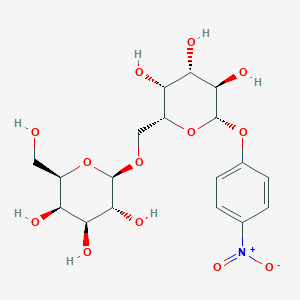
![2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one](/img/structure/B3285395.png)
